Cas no 7748-57-4 (5-chloro-6-nitrobenzo[d][1,3]dioxole)
5-chloro-6-nitrobenzo[d][1,3]dioxole Chemical and Physical Properties
Names and Identifiers
-
- 5-chloro-6-nitrobenzo[d][1,3]dioxole
- 5-Chloro-6-nitro-1,3-benzodioxole
- CS-0212222
- 7748-57-4
- BS-32791
- SCHEMBL20505550
-
- Inchi: 1S/C7H4ClNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2
- InChI Key: GWDKDQSLKYJHKS-UHFFFAOYSA-N
- SMILES: ClC1=CC2=C(C=C1[N+](=O)[O-])OCO2
Computed Properties
- Exact Mass: 200.98300
- Monoisotopic Mass: 200.9828853Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 64.3Ų
Experimental Properties
- PSA: 64.28000
- LogP: 2.50010
5-chloro-6-nitrobenzo[d][1,3]dioxole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM321255-5g |
5-Chloro-6-nitro-1,3-benzodioxole |
7748-57-4 | 95% | 5g |
$604 | 2021-06-17 | |
| Chemenu | CM321255-1g |
5-Chloro-6-nitro-1,3-benzodioxole |
7748-57-4 | 95% | 1g |
$*** | 2023-05-29 | |
| A2B Chem LLC | AI56274-1g |
5-Chloro-6-nitro-1,3-benzodioxole |
7748-57-4 | 98% | 1g |
$228.00 | 2024-04-19 | |
| A2B Chem LLC | AI56274-5g |
5-Chloro-6-nitro-1,3-benzodioxole |
7748-57-4 | 98% | 5g |
$749.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282892-1g |
5-Chloro-6-nitro-1,3-benzodioxole |
7748-57-4 | 98% | 1g |
¥2667.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282892-5g |
5-Chloro-6-nitro-1,3-benzodioxole |
7748-57-4 | 98% | 5g |
¥9787.00 | 2024-07-28 | |
| Crysdot LLC | CD11058657-5g |
5-Chloro-6-nitro-1,3-benzodioxole |
7748-57-4 | 95+% | 5g |
$640 | 2024-07-18 | |
| 1PlusChem | 1P00IDBM-1g |
5-Chloro-6-nitro-1,3-benzodioxole |
7748-57-4 | 98% | 1g |
$239.00 | 2025-02-28 | |
| 1PlusChem | 1P00IDBM-5g |
5-Chloro-6-nitro-1,3-benzodioxole |
7748-57-4 | 98% | 5g |
$795.00 | 2025-02-28 |
5-chloro-6-nitrobenzo[d][1,3]dioxole Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 5-chloro-6-nitrobenzo[d][1,3]dioxole
5-Chloro-6-Nitrobenzo[d][1,3]Dioxole: A Comprehensive Overview
The compound 5-chloro-6-nitrobenzo[d][1,3]dioxole, identified by the CAS number 7748-57-4, is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzo[d][1,3]dioxoles, which are known for their unique structural properties and versatile applications. The presence of both a chlorine atom at position 5 and a nitro group at position 6 imparts distinctive electronic and steric characteristics to the molecule, making it a subject of interest in various research domains.
Recent studies have highlighted the potential of 5-chloro-6-nitrobenzo[d][1,3]dioxole in drug discovery and material science. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents. The nitro group at position 6 is known to enhance the compound's reactivity, making it a valuable intermediate in organic synthesis.
The synthesis of 5-chloro-6-nitrobenzo[d][1,3]dioxole typically involves multi-step reactions, including nucleophilic aromatic substitution and oxidation processes. These methods have been optimized to improve yield and purity, ensuring that the compound meets the high standards required for both academic and industrial applications. The structural integrity of this compound is crucial for its performance in various chemical reactions.
In terms of applications, 5-chloro-6-nitrobenzo[d][1,3]dioxole has found utility in the synthesis of advanced materials such as high-performance polymers and optoelectronic devices. Its ability to form stable bonds with other functional groups makes it an ideal candidate for designing materials with tailored properties. Recent advancements in polymer chemistry have leveraged this compound to create materials with enhanced thermal stability and mechanical strength.
The environmental impact of synthesizing and using 5-chloro-6-nitrobenzo[d][1,3]dioxole has also been a focus of recent research. Scientists are exploring green chemistry approaches to minimize waste and reduce the environmental footprint associated with its production. These efforts align with global sustainability goals and highlight the importance of responsible chemical practices.
In conclusion, 5-chloro-6-nitrobenzo[d][1,3]dioxole continues to be a pivotal molecule in organic chemistry. Its unique structure and functional groups make it a valuable tool in drug discovery, material science, and sustainable chemical processes. As research progresses, new applications and improved synthesis methods are expected to further enhance its role in advancing scientific knowledge and technological innovation.
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